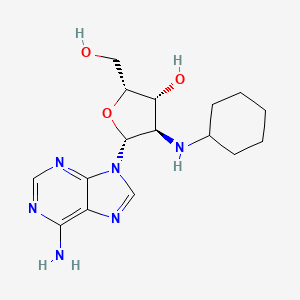
9H-Purin-6-amine, 9-(2-(cyclohexylamino)-2-deoxy-beta-D-xylofuranosyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9H-Purin-6-amine, 9-(2-(cyclohexylamino)-2-deoxy-beta-D-xylofuranosyl)- is a complex organic compound that belongs to the purine family. This compound is characterized by its unique structure, which includes a purine base attached to a deoxy sugar moiety with a cyclohexylamino group. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Purin-6-amine, 9-(2-(cyclohexylamino)-2-deoxy-beta-D-xylofuranosyl)- typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the purine base, the attachment of the deoxy sugar, and the introduction of the cyclohexylamino group. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is designed to be efficient and cost-effective, ensuring the consistent production of high-quality material. Quality control measures are implemented at various stages to monitor the purity and composition of the final product.
Chemical Reactions Analysis
Types of Reactions
9H-Purin-6-amine, 9-(2-(cyclohexylamino)-2-deoxy-beta-D-xylofuranosyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted purine analogs.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, 9H-Purin-6-amine, 9-(2-(cyclohexylamino)-2-deoxy-beta-D-xylofuranosyl)- is studied for its potential interactions with biological macromolecules. It may serve as a probe to investigate enzyme mechanisms or as a ligand in binding studies.
Medicine
The compound has potential applications in medicine, particularly in the development of new therapeutic agents. Its structural features may allow it to interact with specific biological targets, leading to the discovery of novel drugs.
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility makes it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of 9H-Purin-6-amine, 9-(2-(cyclohexylamino)-2-deoxy-beta-D-xylofuranosyl)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its application.
Comparison with Similar Compounds
Similar Compounds
9-Benzyl-9H-purin-6-amine: This compound shares a similar purine base but differs in the substituent groups attached to the purine ring.
9-Hexadecyl-9H-purin-6-amine: Another related compound with a long alkyl chain, differing in its hydrophobic properties.
Uniqueness
The uniqueness of 9H-Purin-6-amine, 9-(2-(cyclohexylamino)-2-deoxy-beta-D-xylofuranosyl)- lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclohexylamino group and deoxy sugar moiety differentiate it from other purine derivatives, making it a valuable compound for specialized applications.
Properties
CAS No. |
134934-98-8 |
|---|---|
Molecular Formula |
C16H24N6O3 |
Molecular Weight |
348.40 g/mol |
IUPAC Name |
(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-4-(cyclohexylamino)-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C16H24N6O3/c17-14-12-15(19-7-18-14)22(8-20-12)16-11(13(24)10(6-23)25-16)21-9-4-2-1-3-5-9/h7-11,13,16,21,23-24H,1-6H2,(H2,17,18,19)/t10-,11-,13+,16-/m1/s1 |
InChI Key |
NKUUSDSMDVMYQQ-RLSLPTNOSA-N |
Isomeric SMILES |
C1CCC(CC1)N[C@@H]2[C@H]([C@H](O[C@H]2N3C=NC4=C(N=CN=C43)N)CO)O |
Canonical SMILES |
C1CCC(CC1)NC2C(C(OC2N3C=NC4=C(N=CN=C43)N)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


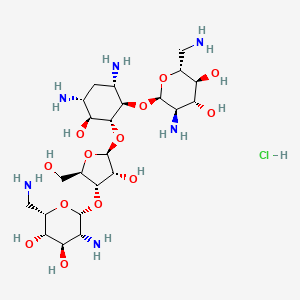

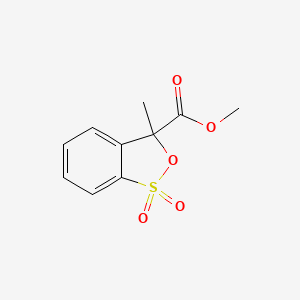
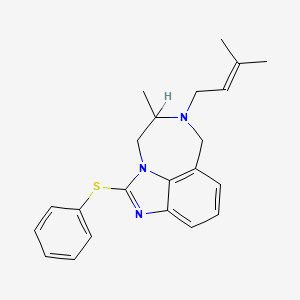
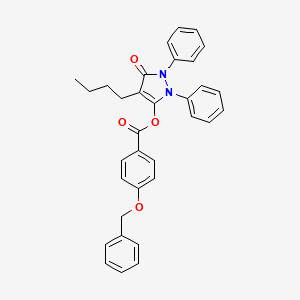
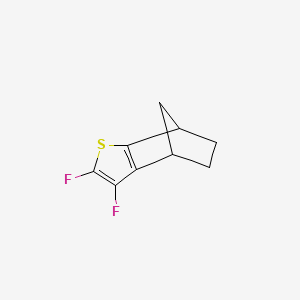
![4,8-dihydroxy-11-methoxy-11-methyl-2,6,12-trioxatricyclo[6.4.0.01,5]dodecan-7-one](/img/structure/B12797390.png)
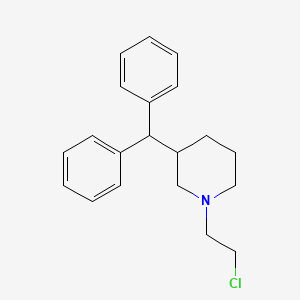
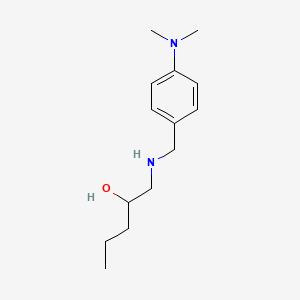
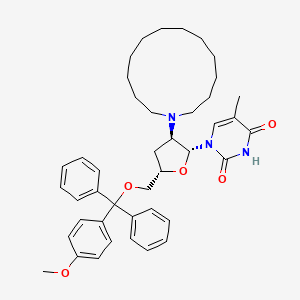
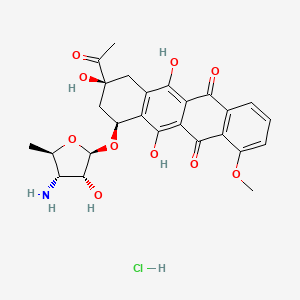
![ethyl N-[bis[(ethoxycarbonylamino)carbamoylamino]phosphorylcarbamoylamino]carbamate](/img/structure/B12797427.png)
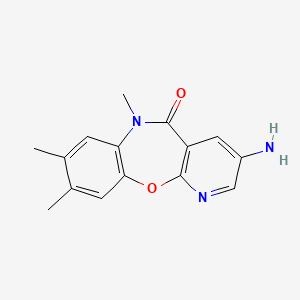
![3-[(2-Amino-3-chlorophenyl)methyl]-2-chloroaniline;2-[(2-aminophenyl)methyl]aniline;1,3-diisocyanato-2-methylbenzene](/img/structure/B12797439.png)
